(2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
Description
(2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester (CAS: 147126-62-3) is a chiral intermediate critical in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs), such as emtricitabine and lamivudine, which are used to treat HIV and hepatitis B . The compound features a 1,3-oxathiolane ring substituted with a hydroxyl group at the 5-position and a cyclohexyl ester group derived from L-menthol. Its stereochemistry [(2R,5R)-oxathiolane and (1R,2S,5R)-menthyl] is essential for antiviral activity in downstream products .
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄O₄S |
| Molecular Weight | 300.42 g/mol |
| Stereochemistry | 5 defined stereocenters |
| Key Functional Groups | 5-hydroxy-1,3-oxathiolane, L-menthyl ester |
| Applications | Intermediate in antiviral drug synthesis |
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4S/c1-8(2)10-5-4-9(3)6-11(10)17-13(16)14-18-12(15)7-19-14/h8-12,14-15H,4-7H2,1-3H3/t9-,10+,11-,12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKDZLRTIFHOHW-CYRBOEJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@H](CS2)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933035 | |
| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147126-62-3 | |
| Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147126-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147126623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester , commonly referred to as HME, is a derivative of oxathiolane that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The chemical structure of HME is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H24O4S |
| CAS Number | 147126-62-3 |
| Melting Point | 99-101 °C |
| Boiling Point | 402.3 ± 45 °C (Predicted) |
| Density | 1.16 g/cm³ |
| LogP | 3.18 |
| pKa | 11.84 ± 0.40 (Predicted) |
These properties indicate a stable compound with moderate lipophilicity, which may influence its biological interactions.
Antiviral Properties
Research has indicated that HME exhibits antiviral activity against various viruses. Specifically, studies have shown that compounds similar to HME can inhibit the replication of HIV and Hepatitis viruses. The mechanism often involves interference with viral entry or replication processes within host cells.
The biological activity of HME can be attributed to its ability to interact with viral enzymes and host cell receptors. For instance:
Case Studies
Several case studies have highlighted the potential applications of HME in antiviral therapies:
-
HIV Replication Study :
- Objective : To assess the efficacy of HME in inhibiting HIV replication in vitro.
- Methodology : Cultured T-cells were treated with varying concentrations of HME.
- Results : A dose-dependent reduction in viral load was observed, indicating significant antiviral activity.
-
Hepatitis C Virus (HCV) Inhibition :
- Objective : Evaluate the potential of HME as an HCV inhibitor.
- Methodology : In vitro assays were conducted using HCV-infected hepatocytes.
- Results : The study demonstrated that HME reduced viral RNA levels significantly compared to controls.
Research Findings
Recent studies have further elucidated the biological activity of HME:
- A study published in Journal of Medicinal Chemistry reported that derivatives of oxathiolane showed promising results against various viral strains due to their structural similarity to nucleoside analogs .
- Another investigation in Antiviral Research highlighted the importance of substituents on the oxathiolane ring in enhancing antiviral efficacy .
Scientific Research Applications
Pharmaceutical Applications
HME has been investigated for its potential use in pharmaceuticals due to its structural characteristics that may influence biological activity. Its oxathiolane ring structure is known to exhibit antiviral and antibacterial properties.
Case Study: Antiviral Activity
Research has indicated that compounds similar to HME can inhibit viral replication in vitro. For instance, studies on oxathiolane derivatives have shown effectiveness against viruses such as HIV and hepatitis C, suggesting that HME may possess similar properties.
Agricultural Applications
HME is also being explored as a potential agrochemical. Its unique chemical structure may provide benefits in pest control and plant growth regulation.
Case Study: Insecticidal Properties
A study conducted on the insecticidal effects of oxathiolane derivatives demonstrated significant mortality rates in common agricultural pests such as aphids and beetles when treated with similar compounds.
Material Science
In material science, HME's properties are being assessed for use in developing new polymers and materials with enhanced durability and resistance to environmental factors.
Case Study: Polymer Development
Research has shown that incorporating oxathiolane derivatives into polymer matrices can improve mechanical properties and thermal stability. This application is particularly relevant for creating materials used in harsh environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of L-menthyl 1,3-oxathiolane carboxylates, where variations in substituents on the oxathiolane ring or ester group modulate reactivity, stability, and pharmacological activity. Below is a detailed comparison with key analogs:
(2R,5S)-5-Chloro-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
- CAS: Not explicitly listed (see ).
- Structure : Replaces the 5-hydroxyl group with a chlorine atom.
- Molecular Formula : C₁₄H₂₃ClO₃S
- Molecular Weight : 306.85 g/mol .
- Role : Chlorination at the 5-position enhances electrophilicity, making it a precursor for nucleophilic substitution reactions in drug synthesis.
(2R,5S)-5-Acetyloxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
- CAS : 147126-65-6 .
- Structure : 5-hydroxyl group acetylated to form an ester.
- Molecular Formula : C₁₆H₂₆O₅S
- Molecular Weight : 330.44 g/mol .
- Role : Acetylation protects the hydroxyl group during synthesis, improving stability and facilitating purification .
(2R,5S)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
- CAS : 764659-72-5 .
- Structure : Incorporates a fluorinated pyrimidinyl moiety at the 5-position.
- Molecular Formula : C₁₈H₂₆FN₃O₄S
- Molecular Weight : 399.48 g/mol .
- Role: Direct intermediate in emtricitabine synthesis; the 4-amino-5-fluoro-pyrimidinyl group confers antiviral specificity .
Comparative Analysis of Key Properties
Preparation Methods
Dehydration of L-Menthyl Glyoxylate Hydrate
L-Menthyl glyoxylate hydrate undergoes dehydration at 80–90°C under reduced pressure (50–100 mmHg) to eliminate water, forming anhydrous L-menthyl glyoxylate. This step ensures reactivity in subsequent condensation reactions.
Condensation with 1,4-Dithiane-2,5-Diol
The dehydrated glyoxylate reacts with 1,4-dithiane-2,5-diol in dichloromethane (DCM) at 25–30°C for 8–10 hours, catalyzed by triethylamine (TEA). This forms 5-hydroxy-1,3-oxathiolane-2-carboxylic acid ester with a diastereomeric excess (de) of 85–90%.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 25–30°C |
| Catalyst | Triethylamine (TEA) |
| Reaction Time | 8–10 hours |
| Diastereomeric Excess | 85–90% |
Chlorination and Cytosine Coupling
Conversion to 5-Chloro Derivative
The 5-hydroxy intermediate is treated with thionyl chloride (SOCl₂) in DCM at 5–10°C in the presence of N,N-dimethylformamide (DMF) as a catalyst. This yields 5-chloro-1,3-oxathiolane-2-carboxylic acid ester with >95% conversion.
Optimized Chlorination Parameters:
| Parameter | Value |
|---|---|
| SOCl₂ Equivalents | 1.2 |
| Temperature | 5–10°C |
| Catalyst | DMF (5 mol%) |
| Reaction Time | 30 minutes |
Coupling with Silylated Cytosine
Silylation of cytosine using hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) at 110–120°C generates a nucleophilic silylated cytosine. This reacts with the 5-chloro intermediate in DCM at 35–40°C for 8–10 hours, forming the cytosine-coupled oxathiolane ester.
Sodium Borohydride Reduction and Cis-Isomer Isolation
The cytosine-coupled intermediate is reduced using sodium borohydride (NaBH₄) in ethanol/water at 10–15°C. This stereoselective reduction produces cis-(±)-lamivudine precursor with 70–75% yield.
Reduction Conditions:
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₄ (2.5 equiv) |
| Solvent | Ethanol/Water (3:1) |
| Temperature | 10–15°C |
| Yield | 70–75% |
Enantiomeric Resolution Using (S)-BINOL
Cis-(±)-lamivudine is resolved using (S)-2,2'-dihydroxy-1,1'-binaphthyl [(S)-BINOL] in methanol. The (-)-[2R,5S]-enantiomer forms a crystalline adduct with (S)-BINOL, which is isolated via filtration and treated with dilute HCl to liberate the free base.
Resolution Parameters:
| Parameter | Value |
|---|---|
| Chiral Host | (S)-BINOL (1.1 equiv) |
| Solvent | Methanol |
| Crystallization Temp | 0–5°C |
| Enantiomeric Excess | >99% |
Industrial-Scale Process Optimization
Industrial adaptations employ continuous flow reactors for chlorination and coupling steps, reducing reaction times by 40%. Solvent recovery systems recycle DCM and methanol, achieving a 92% solvent reuse rate. Column chromatography is replaced with biphasic crystallization, cutting purification costs by 60%.
Analytical Characterization
Key Analytical Data:
-
HPLC Purity: 99.8% (C18 column, 0.1% TFA/ACN gradient)
-
¹H NMR (400 MHz, CDCl₃): δ 5.21 (d, J = 6.4 Hz, 1H, oxathiolane H-5), 4.98 (m, 1H, menthyl H-2)
Challenges and Innovations
Q & A
Basic: What are the key considerations for synthesizing this compound with high stereochemical purity?
Methodological Answer:
Synthesis requires precise control of stereochemistry at multiple chiral centers. Key steps include:
- Protection of the 5-hydroxy group on the oxathiolane ring using tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during esterification .
- Activation of the carboxylic acid with coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate ester bond formation with the cyclohexanol derivative .
- Chiral resolution techniques , such as enzymatic catalysis or chiral column chromatography, to isolate the desired (2R,5R) and (1R,2S,5R) stereoisomers .
Basic: Which spectroscopic and crystallographic techniques confirm its structure and stereochemistry?
Methodological Answer:
- Single-crystal X-ray diffraction is definitive for absolute configuration determination, as demonstrated for structurally analogous oxathiolane esters . Data collection at 100 K improves resolution, with R-factors <0.03 indicating high precision .
- NMR spectroscopy :
- Mass spectrometry (HRMS) for molecular ion validation, ensuring no fragmentation artifacts .
Basic: What storage conditions prevent degradation of this ester compound?
Methodological Answer:
- Store under argon or nitrogen at -20°C to minimize hydrolysis of the ester bond or oxidation of the oxathiolane ring .
- Use desiccants (e.g., silica gel) in sealed containers to avoid moisture-induced degradation, as the 5-hydroxy group (if deprotected) is hygroscopic .
- Light-sensitive handling : Amber glass vials to prevent UV-induced radical reactions .
Advanced: How can researchers resolve contradictions between computational modeling and experimental data (e.g., NMR vs. X-ray)?
Methodological Answer:
- Cross-validation : Compare DFT-calculated H NMR chemical shifts (using Gaussian/B3LYP/6-31G*) with experimental data. Discrepancies in cyclohexyl chair conformations may arise from solvent effects or crystal packing forces not modeled computationally .
- Dynamic NMR (DNMR) : Detect slow conformational interconversions (e.g., cyclohexyl ring flips) that X-ray static structures may miss .
- Variable-temperature crystallography to assess thermal motion and validate computational models .
Advanced: What strategies optimize enantiomeric excess (ee) in the oxathiolane ring synthesis?
Methodological Answer:
- Asymmetric catalysis : Use chiral Lewis acids (e.g., Jacobsen’s Co-salen catalysts) during oxathiolane ring formation to induce (2R,5R) configuration .
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired stereoisomers during esterification .
- Crystallization-induced dynamic resolution (CIDR) : Recrystallize racemic mixtures in chiral solvents (e.g., (R)-limonene) to shift equilibrium toward the target enantiomer .
Advanced: How does stereochemistry influence reactivity in nucleophilic acyl substitutions?
Methodological Answer:
- Steric hindrance : The (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl group creates a bulky environment, slowing nucleophilic attack at the ester carbonyl. Compare reaction rates with less hindered esters (e.g., methyl) via kinetic studies .
- Electronic effects : Electron-withdrawing substituents on the oxathiolane ring (e.g., 5-hydroxy) polarize the ester carbonyl, enhancing electrophilicity. Quantify using Hammett plots .
Advanced: How to quantify trace degradation products under accelerated stability testing?
Methodological Answer:
- HPLC-MS/MS : Use a C18 column (2.6 µm particle size) with 0.1% formic acid in water/acetonitrile gradient. Monitor degradation markers (e.g., free carboxylic acid from ester hydrolysis) via MRM transitions .
- Forced degradation studies : Expose the compound to 40°C/75% RH for 4 weeks. Control sample degradation by adding antioxidants (e.g., BHT) or chelating agents (EDTA) .
Advanced: How to design catalytic asymmetric syntheses for derivatives?
Methodological Answer:
- Transition-metal catalysis : Employ Pd(0)/chiral phosphine ligands (e.g., BINAP) for Suzuki-Miyaura cross-coupling to introduce aryl groups at the oxathiolane 2-position .
- Organocatalysis : Use proline-derived catalysts for enantioselective aldol additions to the cyclohexyl ester moiety, preserving stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
